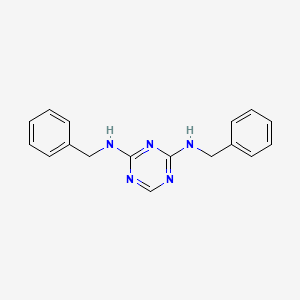
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine consists of a triazine ring substituted with two benzyl groups at the N2 and N4 positions, and two amino groups at the 2 and 4 positions of the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with benzylamine under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of cyanoguanidine are replaced by benzyl groups. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can be scaled up using a continuous flow reactor. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or other reduced derivatives.
Applications De Recherche Scientifique
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antiproliferative agent against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound has been shown to induce apoptosis through the activation of caspases and the disruption of mitochondrial function . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with key proteins involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
6,N~2~-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have similar structures but different substituents at the N2 and N4 positions.
Propazine: A triazine herbicide with different substituents, used in agriculture.
Simazine: Another triazine herbicide with different substituents, also used in agriculture.
Propriétés
Numéro CAS |
70927-95-6 |
|---|---|
Formule moléculaire |
C17H17N5 |
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H17N5/c1-3-7-14(8-4-1)11-18-16-20-13-21-17(22-16)19-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,18,19,20,21,22) |
Clé InChI |
DBKXEPARMIKELO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC(=NC=N2)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


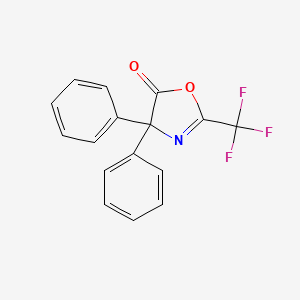
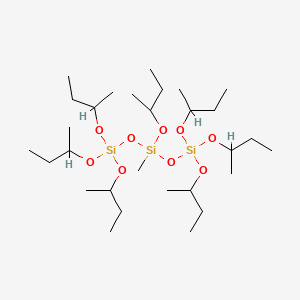

![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)



![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
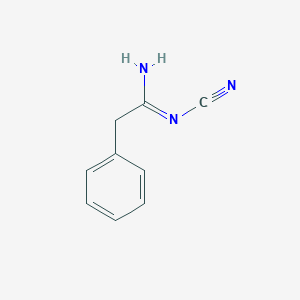
![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
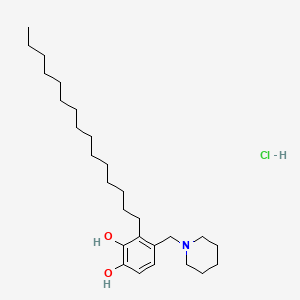

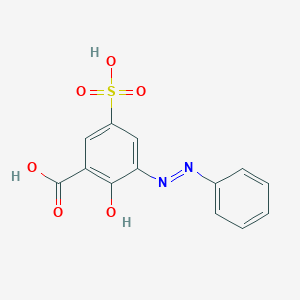
![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
